3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
Molecular Formula |
C9H9ClN2O3S |
|---|---|
Molecular Weight |
260.70 g/mol |
IUPAC Name |
3-chloro-7-methoxy-5-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H9ClN2O3S/c1-5-3-6(15-2)4-7-8(5)11-9(10)12-16(7,13)14/h3-4H,1-2H3,(H,11,12) |
InChI Key |
XMWPEPWMHPCNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=NS2(=O)=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Dithiazole Ring-Opening Cyclization
A method adapted from pyrazolo-fused dithiazine syntheses involves reacting (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) intermediates with diethylamine (Et₂NH) and concentrated H₂SO₄. For the target compound, this pathway begins with:
-
Dithiazole Intermediate Preparation :
-
Ring Opening and Cyclization :
Sulfonamide Annulation
An alternative route starts with substituted anilines, leveraging chlorosulfonyl isocyanate (CSI) for sulfonamide formation:
-
Sulfonation and Cyclization :
-
Thionation and Methylation :
Methoxy Group Introduction at C7
The methoxy group is introduced via O-methylation or Chan-Lam coupling .
O-Methylation of Hydroxy Precursors
Chan-Lam Coupling
For substrates lacking direct hydroxyl groups:
Methyl Group Functionalization at C5
Methylation at C5 is achieved through Friedel-Crafts alkylation or reductive amination .
Friedel-Crafts Alkylation
Reductive Amination
Optimization and Scalability
Reaction Condition Screening
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | +15% vs. 60°C |
| Solvent | MeCN | +20% vs. DCM |
| Catalyst Loading | 10 mol% Cu(OAc)₂ | +12% vs. 5 mol% |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazine derivatives, which may exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
Neuropharmacological Applications
Positive Allosteric Modulation of AMPA Receptors
Recent studies have highlighted the potential of benzothiadiazine derivatives as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These compounds exhibit nootropic activity, which enhances cognitive functions without the excitotoxic side effects associated with direct agonists. The specific compound 3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been identified as a potent candidate in this category, showing promising results in vitro for cognitive enhancement and neuroprotection .
Anticancer Activity
Mechanisms of Action
The compound has demonstrated significant anticancer properties across various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that thiazine derivatives can affect the cell cycle and promote programmed cell death in cancerous cells .
Case Studies
In a series of experiments involving breast cancer cell lines (MCF-7), this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin. This suggests that it may serve as an effective alternative or adjunct to current cancer therapies .
Antimicrobial Properties
Broad-Spectrum Activity
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Research indicates that it possesses significant antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Quantitative Analysis
A study reported minimum inhibitory concentration (MIC) values for this compound as low as 6.25 µg/mL against several gram-positive and gram-negative bacteria. This positions it as a promising candidate for further development into novel antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and its analogues:
Key Trends and Contrasts
- Core Heterocycle Modifications: Thieno vs. Benzo: Thieno[3,2-e]-1,2,4-thiadiazine dioxides (e.g., compound 26) exhibit comparable AMPAR/KAR activity to benzo analogs but require cyclopropyl substituents for optimal potency . Pyrido vs. Benzo: Pyridothiadiazine dioxides (e.g., 5d) demonstrate cardiovascular effects via potassium channel opening, a property less prominent in benzo analogs .
Substituent Effects :
- 7-Position : Methoxy (target compound) vs. chloro (e.g., 7-chloro-3-methyl analog): Methoxy groups may reduce oxidative metabolism, enhancing plasma stability, while chloro substituents improve receptor binding but increase metabolic liability .
- 3-Position : Methyl (target compound) vs. unsaturated furan (e.g., 7-chloro-5-furyl ): Unsaturation at C3-C4 (e.g., furan-substituted analogs) enhances AMPAR potency but reduces stereochemical stability .
- Pharmacological Selectivity: PI3Kδ Inhibition: Benzothiadiazine dioxides (e.g., 15a-b) show lower PI3Kδ inhibitory potency than quinazolinones but superior isoform selectivity, attributed to the rigid thiadiazine core . Antimicrobial Activity: Pyridothiadiazines exhibit stronger tuberculostatic effects (MIC ~1 µg/mL) compared to benzo derivatives, likely due to improved membrane penetration .
Metabolic and Pharmacokinetic Considerations
- The unsaturated metabolite of 7-chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide demonstrates enhanced BBB permeability and pharmacokinetic profiles compared to its parent compound, highlighting the impact of saturation on drug-like properties .
- Fluorine substitution at position 7 (e.g., 16a-d ) in benzothiadiazines generally reduces PI3Kδ activity, suggesting electron-withdrawing groups may disrupt key hydrogen-bonding interactions .
Biological Activity
3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound notable for its potential pharmaceutical applications. Its unique structure features a chloro group, a methoxy group, and a methyl group attached to a benzo[e][1,2,4]thiadiazine core, with the molecular formula C₉H₉ClN₂O₃S and a molecular weight of approximately 260.70 g/mol . This compound has garnered attention due to its biological activity, particularly in anti-inflammatory and analgesic contexts.
The presence of functional groups such as chloro and methoxy contributes to the compound's reactivity. These groups can participate in nucleophilic substitution and electrophilic aromatic substitution reactions, making the compound versatile for further chemical modifications .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation.
- Analgesic Properties : Potential applications in pain management have been suggested based on structural analogs.
- Antimicrobial Activity : Preliminary studies indicate possible efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound influences its biological properties. The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Chloro-3-methyl-3,4-dihydro-2H-benzothiadiazine 1,1-dioxide | C₈H₉ClN₂O₂S | Different methyl substitution pattern |
| 3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | C₇H₄ClIN₂O₂S | Iodine substitution instead of methyl |
| 3-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | C₉H₉N₃O₂S | Amino group instead of chloro |
Pharmacological Studies
Recent studies have focused on the pharmacological profiles of benzothiadiazine derivatives. For instance:
- Receptor Interaction Studies : Compounds similar to 3-chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine have been evaluated for their interactions with G-protein coupled receptors and ion channels. Binding assays reveal their potential as modulators of various biological pathways .
Case Study: Anti-inflammatory Activity
In a controlled study assessing anti-inflammatory effects, derivatives of benzothiadiazines demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that 3-chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine may similarly modulate inflammatory responses .
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods or local exhaust ventilation to minimize dust/aerosol inhalation. Ensure adequate ventilation in workspaces .
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with NIOSH/EN 166 standards. Use full-face shields during high-risk procedures .
- Spill Management: Avoid dry sweeping. Use wet methods or HEPA-filtered vacuums to contain spills. Dispose of contaminated materials in sealed containers .
- Storage: Store in inert atmospheres at room temperature, away from incompatible materials (e.g., strong oxidizers) .
Q. What synthetic strategies are employed for preparing benzothiadiazine 1,1-dioxide derivatives?
Answer:
- Core Synthesis: Cyclocondensation of sulfonamide precursors with aldehydes or ketones under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
- Functionalization: Introduce substituents at positions 3, 5, or 7 via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques confirm the purity and structural integrity of synthesized compounds?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR: ¹H/¹³C NMR to verify substitution patterns and stereochemistry (e.g., methoxy at C7, methyl at C5) .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular formula confirmation .
Advanced Research Questions
Q. How does stereochemistry influence its activity as an AMPA receptor modulator?
Answer:
- Stereoselective Synthesis: Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis .
- Electrophysiological Assays: Compare enantiomers using patch-clamp studies on GluA2-expressing HEK293 cells. The (R)-enantiomer of related compounds shows 10-fold higher potency due to favorable hydrogen bonding in the receptor’s LBD (ligand-binding domain) .
- Metabolic Stability: Hepatic CYP450 enzymes may preferentially metabolize one enantiomer, altering pharmacokinetics .
Q. How can computational modeling elucidate its interaction with AMPA receptors?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Key residues: Glu705 (hydrogen bonding), Tyr450 (π-π stacking) .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories. Analyze RMSD (root-mean-square deviation) to identify critical conformational changes .
- QSAR Models: Corporate substituent electronic parameters (Hammett σ) to predict potency of analogues .
Q. What structural modifications enhance pharmacokinetic profiles while retaining activity?
Answer:
- Substitution at C5: Replace furan (e.g., 5-(furan-3-yl)) with bioisosteres like thiophene to improve metabolic stability .
- Ring Unsaturation: Introduce double bonds (e.g., 3,4-dihydro → 4H derivatives) to reduce stereochemical lability and enhance BBB penetration .
- Alkyl Chains: Cyclopropyl groups at C4 improve potency (EC₅₀ < 1 μM) and reduce off-target effects compared to ethyl chains .
Q. How should researchers address gaps in ecological and toxicological data?
Answer:
- Read-Across Models: Use OECD QSAR Toolbox to predict toxicity based on structurally similar benzothiadiazines .
- In Silico Tools: Employ ProTox-II or Derek Nexus for hepatotoxicity and mutagenicity risk assessment .
- Pilot Ecotoxicity Studies: Conduct acute toxicity tests on Daphnia magna (OECD 202) to estimate LC₅₀ values .
Q. How do metabolic pathways impact experimental design for this compound?
Answer:
- Hepatic Metabolism: Incubate with rat liver microsomes to identify primary metabolites (e.g., unsaturated derivatives via CYP3A4 oxidation) .
- Bioavailability Studies: Use LC-MS/MS to quantify parent compound and metabolites in plasma after oral/intravenous administration .
- Metabolite Activity: Test metabolites in Xenopus oocyte electrophysiology to confirm retained AMPA potentiation .
Q. How can in vivo microdialysis evaluate neurochemical changes induced by this compound?
Answer:
- Experimental Design: Implant probes in rodent hippocampi. Administer compound (1–10 mg/kg, i.p.) and monitor acetylcholine/serotonin via HPLC-ECD .
- Controls: Include AMPA receptor antagonists (e.g., NBQX) to confirm mechanism-specific effects .
- Data Analysis: Normalize neurotransmitter levels to baseline and compare AUC (area under the curve) between treatment groups .
Q. Tables
| Key Physicochemical Properties | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 232.69 g/mol | [2, 19] |
| Solubility (DMSO) | 100 mM | [19] |
| LogP (Predicted) | 2.1 (ChemAxon) | [19] |
| Plasma Protein Binding (Predicted) | 85–90% | [6] |
| AMPA Receptor Potentiation (Representative Analogues) | EC₅₀ (μM) | Reference |
|---|---|---|
| 7-Chloro-5-(furan-3-yl)-3-methyl derivative | 0.8 | [17] |
| 4-Ethyl-thieno[3,2-e]thiadiazine | 0.3 | [9] |
| Cyclothiazide (Reference) | 1.2 | [15] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
